![molecular formula C12H12N2O2S B6352627 2-硝基-N-[1-(噻吩-2-基)乙基]苯胺 CAS No. 1154327-08-8](/img/structure/B6352627.png)

2-硝基-N-[1-(噻吩-2-基)乙基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

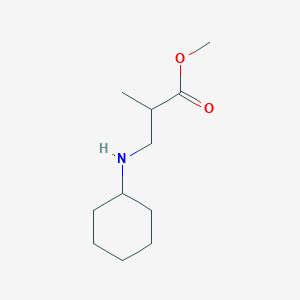

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a chemical compound that belongs to the class of nitroanilines. It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitro group (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves the use of freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .Molecular Structure Analysis

The molecular formula of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is C12H12N2O2S. The molecular weight is 248.30 g/mol. The complex was assigned a distorted square pyramidal geometry .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline include a molecular weight of 234.28 g/mol, a XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, and a topological polar surface area of 86.1 Ų .科学研究应用

Medicinal Chemistry: Drug Development

“2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” is a compound that can be used as a building block in medicinal chemistry. Its thiophene moiety is a common feature in many pharmacologically active compounds, offering a variety of biological effects . For instance, thiophene derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties . This compound could be instrumental in synthesizing new drugs with improved efficacy and reduced side effects.

Material Science: Corrosion Inhibition

In the field of material science, thiophene derivatives like “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” are known to act as corrosion inhibitors . This application is crucial for protecting industrial machinery and infrastructure, particularly in harsh chemical environments.

Organic Semiconductors

Thiophene-based molecules, due to their conjugated systems, play a significant role in the development of organic semiconductors . The compound could be used to create semiconducting materials for electronic devices, potentially leading to advancements in the efficiency and miniaturization of these devices.

Organic Field-Effect Transistors (OFETs)

The thiophene ring system is integral to the advancement of OFETs . “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” could be utilized in the fabrication of OFET components, contributing to the development of flexible and lightweight electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives are valuable for their electroluminescent properties . The subject compound may be used in the development of new OLED materials that offer better color purity and energy efficiency.

Pharmacological Research: ADMET Properties

The compound’s potential in pharmacological research extends to its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. It can be used to study drug-likeness features based on the Lipinski’s rule of five, which is a significant step in drug discovery .

作用机制

Target of Action

The primary target of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is DNA, as suggested by the DNA binding assays conducted in a study . The compound has been used to synthesize a novel metal complex with Zn (II) sulphate heptahydrate, which was found to interact with CT-DNA .

Mode of Action

The mode of action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with DNA. The compound forms a complex with Zn (II) sulphate heptahydrate, which was found to bind to CT-DNA . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .

Pharmacokinetics

The admet characteristics of the complex synthesized using this compound were assessed using admet analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .

Result of Action

The result of the action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is primarily observed at the molecular level, where it interacts with DNA. The compound’s antibacterial activity was also assessed, with a comparative in vitro antibacterial activity study conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .

属性

IUPAC Name |

2-nitro-N-(1-thiophen-2-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUSTGWHIQIPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)